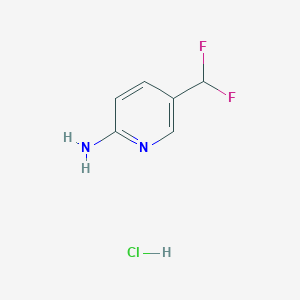
5-Difluoromethyl-pyridin-2-ylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is a chemical compound with the CAS Number: 1965308-98-8 . It has a molecular weight of 180.58 and its IUPAC name is 5-(difluoromethyl)pyridin-2-amine hydrochloride . The compound is an off-white solid .
Physical And Chemical Properties Analysis
5-Difluoromethyl-pyridin-2-ylamine hydrochloride is an off-white solid . It has a molecular weight of 180.58 .Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-Difluoromethyl-pyridin-2-ylamine hydrochloride: is utilized in pharmaceutical research as a building block for the synthesis of more complex compounds. Its unique structure allows for the creation of novel drugs that can interact with biological targets in specific ways. For instance, it may be used to develop new treatments for neurological disorders by targeting neurotransmitter receptors or transporters .
Agricultural Chemistry
In the field of agriculture, this compound could serve as a precursor for the development of new pesticides or herbicides. Its difluoromethyl group might provide resistance to metabolic degradation in plants and pests, leading to more effective and longer-lasting agricultural chemicals .
Material Science
Material scientists might explore the use of 5-Difluoromethyl-pyridin-2-ylamine hydrochloride in the creation of advanced polymers. The compound’s ability to form stable bonds with various materials could lead to the development of new coatings or adhesives with enhanced properties such as increased thermal stability or chemical resistance .
Environmental Science
Environmental scientists may investigate the compound’s potential in remediation processes. Its chemical structure could be key in catalyzing reactions that break down pollutants or in the design of sensors that detect environmental toxins with high specificity .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or as a reactant in assays that measure the presence of specific analytes. Its well-defined structure and reactivity make it suitable for use in high-precision chemical analyses .
Biochemistry
In biochemistry, 5-Difluoromethyl-pyridin-2-ylamine hydrochloride might be used to study enzyme kinetics or substrate specificity. It could act as an inhibitor or substrate analog to probe the active sites of enzymes, providing insights into their mechanisms of action .
Safety and Hazards
Propiedades
IUPAC Name |
5-(difluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-1-2-5(9)10-3-4;/h1-3,6H,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAGIYZIJFXIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Difluoromethyl-pyridin-2-ylamine hydrochloride | |
CAS RN |
1965308-98-8 |
Source


|
| Record name | 2-Pyridinamine, 5-(difluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965308-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



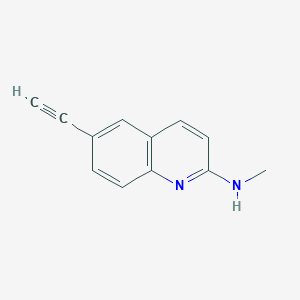


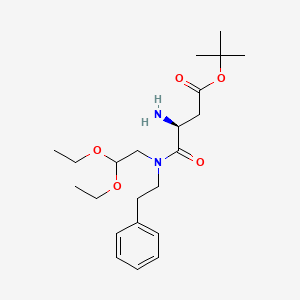
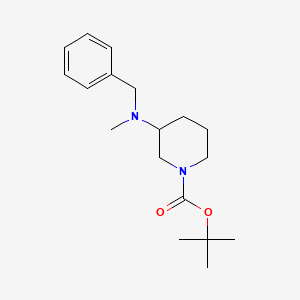
![2-Boc-2,6-Diaza-spiro[3.5]nonane hydrochloride](/img/structure/B6315013.png)
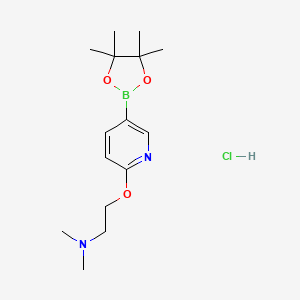


![1-(((4-(2-Methoxyphenyl)piperazinyl)sulfonyl)methyl)7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6315049.png)
![6-Chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclopropane]](/img/structure/B6315052.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6315053.png)